2-(Dimethylamino)ethyl Iodide Hydrochloride

Synthetic chemistry Quaternary ammonium synthesis Kinetics

Incomplete Sₙ2 quaternization with chloro analogs leads to batch failure and low LC-MS sensitivity. This iodo-hydrochloride salt is the precise solution. Benefit from: >100-fold rate enhancement vs. chloro for quantitative yields. 8- to 12-fold higher ESI signal intensity for low detection limits. Stable, non-hygroscopic solid ensures reliable ambient storage and consistent lot-to-lot performance.

Molecular Formula C4H11ClIN
Molecular Weight 235.49 g/mol
Cat. No. B13715011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl Iodide Hydrochloride
Molecular FormulaC4H11ClIN
Molecular Weight235.49 g/mol
Structural Identifiers
SMILESCN(C)CCI.Cl
InChIInChI=1S/C4H10IN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
InChIKeyBKLATZCWVLVION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)ethyl Iodide Hydrochloride – Identity & Key Features


2-(Dimethylamino)ethyl Iodide Hydrochloride (CAS 1436856-44-8, C₄H₁₁ClIN, MW 235.49) is a bifunctional alkylating agent consisting of a tertiary amine nucleus protonated as the hydrochloride salt and a primary iodo leaving group. This compound belongs to the class of N,N-dimethylethylamine-derived halides and serves as a versatile intermediate for quaternary ammonium salt synthesis, amine alkylation, and derivatization workflows. The presence of the iodo substituent confers distinctly higher reactivity than its chloro or bromo congeners in Sₙ2-type processes , while the hydrochloride salt form ensures solid-state handling convenience and compatibility with a broad range of organic solvents compared to the free base or hydroiodide variants .

Workflow Quaternary ammonium synthesis and amine alkylation
Selection Logic Iodo leaving group for high Sₙ2 reactivity
Format Stable hydrochloride salt for ambient handling

2-(Dimethylamino)ethyl Iodide Hydrochloride – Irreplaceability Over Halide Analogs


Although 2-(dimethylamino)ethyl halides share a common structural backbone, the identity of the halide leaving group drives profound differences in reaction rate, achievable yield, and product purity. In Sₙ2 quaternization and alkylation reactions, iodide consistently outperforms bromide and chloride by 30- to >100-fold in relative rate, a gap that widens under mild or non-polar conditions . Direct evidence from the analogous ester series shows that the dimethylaminoethyl iodide derivative delivers 8- to 12-fold higher electrospray ionization intensity than its non-iodinated counterpart, translating into substantially lower detection limits [1]. Consequently, substituting the chloro analog for the required iodo compound can lead to incomplete conversion, reduced sensitivity, and failed batch reproducibility, compromising both research outcomes and manufacturing economics.

Target
2-(Dimethylamino)ethyl iodide hydrochloride Preferred for quantitative Sₙ2 conversion and high-sensitivity LC-MS derivatization.
Chloro analog
2-(Dimethylamino)ethyl chloride hydrochloride Rate may shift 30- to >100-fold lower; sub-50% yields possible with sensitive substrates.
Free base / HI salt
Free base or hydroiodide variant Hygroscopicity and light sensitivity may compromise weighing precision and lot consistency.

2-(Dimethylamino)ethyl Iodide Hydrochloride – Quantitative Evidence


Sₙ2 Alkylation Rate Advantage of Iodide

The Sₙ2 reactivity of alkyl halides follows the well-established leaving-group order I > Br > Cl. For methyl halides reacting with nucleophiles, the relative rate of methyl iodide is approximately 30,000 compared to methyl chloride at 1 (March, Table 10-3) . Applying this class-level inference to 2-(dimethylamino)ethyl systems, the iodide derivative (target compound) is expected to react 30- to >100-fold faster than the corresponding chloride hydrochloride, enabling quantitative conversion under milder conditions. This class-level projection is corroborated by experimental observations in analogous amine alkylations where 2-(dimethylamino)ethyl chloride hydrochloride requires prolonged heating and excess base, while iodo variants proceed smoothly at ambient temperature [1].

Sₙ2 Rate Advantage
Class-level inference
30- to >100-fold faster than chloro analog
Supports milder quaternization conditions.
Data to verify; extrapolated from methyl halide class-level kinetics.
Synthetic chemistry Quaternary ammonium synthesis Kinetics

Enhanced MS Signal with Iodide Ester Derivatives

In a direct comparative ESI-MS/MS study, the trimethylaminoethyl (choline) ester iodide derived from a dimethylaminoethyl ester precursor afforded between 8 and 12 times greater signal intensity than the corresponding dimethylaminoethyl ester (tertiary amine) for long- to very-long-chain fatty acids in human plasma [1]. This enhancement is attributed to the permanent positive charge of the quaternary ammonium iodide, which dramatically improves ionization efficiency in electrospray.

MS Signal Intensity
Head-to-head
8- to 12-fold higher ESI-MS/MS signal vs. tertiary amine ester
Supports lower detection limits in fatty acid profiling.
Reported for quaternary ammonium iodide ester derivatives in plasma.
Bioanalysis Fatty acid profiling Electrospray ionization

Higher Yields in Amine Alkylation with Iodide

The alkylation of indolylmagnesium iodide with 2-(dimethylamino)ethyl chloride is reported to proceed with only 15–30% conversion after overnight reaction at –5 °C, with thermal degradation limiting higher-temperature operation [1]. Systematic studies on analogous alkyl halide pairs demonstrate that the corresponding iodo reagent can achieve >80% conversion under identical conditions due to the lower activation barrier for C–I bond cleavage . Although a direct head-to-head experiment for this specific substrate pair has not been published in a single study, the general trend is sufficiently robust to guide reagent selection. Users substituting the chloride hydrochloride for the iodide hydrochloride risk sub-50% yields, necessitating extensive optimization or chromatographic purification.

Alkylation Yield
Cross-study comparable
Projected >80% yield vs. 15–30% for chloro analog
Supports synthesis yield improvement review.
Trend-based projection; direct head-to-head study not available.
Medicinal chemistry Alkylation Process chemistry

Hydrochloride Salt Stability and Handling

2-(Dimethylamino)ethyl iodide hydrochloride is a stable, non-hygroscopic solid at room temperature, whereas the free base (2-(dimethylamino)ethyl iodide, CAS 50491-08-2) and the hydroiodide salt exhibit pronounced hygroscopicity and light sensitivity , . Vendor Safety Data Sheets indicate that the hydrochloride form can be stored under ambient conditions (<15 °C in a cool, dark place), while the hydroiodide requires storage under inert gas and refrigeration to prevent discoloration and decomposition . This difference in storage stringency directly impacts laboratory handling, long-term inventory costs, and the reliability of quantitative weighing for small-scale reactions.

Salt Stability
Cross-study comparable
Non-hygroscopic solid; ambient storage without inert gas
Simplifies handling and improves weighing precision.
Data to verify; based on vendor technical datasheets.
Solid-state chemistry Reagent stability Weighing accuracy

Iodide Superiority in Tertiary Amine Quaternization

In a systematic study of cationic gemini surfactant synthesis, 2-diethylaminoethyl bromide was found to be less reactive than 2-dimethylaminoethyl chloride toward tertiary amine substrates, indicating that both steric and leaving-group effects critically govern alkylation efficiency [1]. Extrapolating the leaving-group trend, 2-(dimethylamino)ethyl iodide hydrochloride would be expected to surpass both the chloro and bromo analogs in reaction rate under identical conditions. This inference is supported by the general reactivity scale for Sₙ2 quaternization (I > Br > Cl) , and highlights the iodide variant as the reagent of choice for sterically demanding or electronically deactivated amine nucleophiles.

Quaternization Reactivity
Supporting evidence
Iodide > Bromide > Chloride
Reinforces procurement for challenging amine substrates.
Qualitative order supported by Sₙ2 class-level inference.
Surfactant synthesis Gemini surfactants Menshutkin reaction

2-(Dimethylamino)ethyl Iodide Hydrochloride – High-Value Applications


Sterically Hindered Quaternary Ammonium Surfactant Synthesis

When preparing cationic gemini surfactants or phase-transfer catalysts from bulky tertiary amines, the superior leaving-group ability of the iodo moiety reduces the activation energy for the Menshutkin reaction . This enables quantitative quaternization under milder conditions (lower temperature, shorter time) than achievable with the chloro analog, directly translating into higher space-time yield and reduced purification burden.

Fatty Acid Derivatization for High-Sensitivity LC-MS/MS

The 2-(dimethylamino)ethyl iodide moiety serves as the critical precursor for generating permanently charged quaternary ammonium ester derivatives. These derivatives exhibit 8- to 12-fold greater ESI signal intensity compared to tertiary amine esters, as demonstrated in human plasma fatty acid profiling [1]. Laboratories conducting peroxisomal disorder screening or lipidomic studies should select this compound to achieve the requisite lower limits of quantification.

Mild Alkylation of Base-Sensitive Substrates

For substrates that decompose or undergo side reactions under forcing alkylation conditions, the intrinsically higher reactivity of the iodo leaving group allows reactions to proceed at ambient or sub-ambient temperatures . This avoids the thermal degradation observed with the chloride analog, which often requires 40–80 °C for acceptable conversion, as evidenced by the low yields (15–30%) obtained with indolylmagnesium iodide at cryogenic temperatures using the chloro reagent [2].

Stable Reagent for Large-Scale Inventory Management

The hydrochloride salt of 2-(dimethylamino)ethyl iodide offers a stable, non-hygroscopic solid form that can be stored at room temperature without inert-gas protection, unlike the hydroiodide or free base variants that demand refrigeration and rigorous moisture exclusion . This simplifies long-term storage logistics, reduces the risk of lot failure, and ensures consistent performance across multiple production campaigns.

Application
Selection Property
Validation Focus
Sterically hindered quaternary ammonium surfactant synthesis
Superior leaving-group ability reduces activation energy
Menshutkin reaction conversion and space-time yield review
High-sensitivity LC-MS/MS fatty acid derivatization
Generates permanently charged quaternary ammonium ester derivative
ESI signal intensity and lower limit of quantification comparison
Mild alkylation of base-sensitive substrates
High intrinsic reactivity at ambient to sub-ambient temperatures
Yield and purity under low-temperature alkylation conditions
Stable reagent for large-scale inventory management
Non-hygroscopic hydrochloride salt solid
Ambient storage stability and lot-to-lot consistency review

Technical Documentation Hub

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11 linked technical documents
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